molecular formula C5H7NO B13744171 3-Methyloxiraneacetonitrile CAS No. 336105-57-8

3-Methyloxiraneacetonitrile

Cat. No.: B13744171
CAS No.: 336105-57-8
M. Wt: 97.12 g/mol
InChI Key: SWDMDPXWKJUIIF-UHFFFAOYSA-N
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Description

3-Methyloxiraneacetonitrile is an organic compound with the molecular formula C₅H₇NO and a molecular weight of 97.12 g/mol . It is characterized by the presence of an oxirane (epoxide) ring and a nitrile group, making it a versatile compound in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyloxiraneacetonitrile can be synthesized through various methods. One common approach involves the reaction of 3-methyl-2-butanone with hydrogen cyanide in the presence of a base to form the corresponding cyanohydrin, which is then cyclized to form the oxirane ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions typically include controlled temperatures and pressures to optimize the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Methyloxiraneacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methyloxiraneacetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides and nitriles.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyloxiraneacetonitrile involves its interaction with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in enzyme-catalyzed processes and in the synthesis of bioactive compounds .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the oxirane ring and the nitrile group, which imparts distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications that are not possible with simpler compounds .

Properties

CAS No.

336105-57-8

Molecular Formula

C5H7NO

Molecular Weight

97.12 g/mol

IUPAC Name

2-(3-methyloxiran-2-yl)acetonitrile

InChI

InChI=1S/C5H7NO/c1-4-5(7-4)2-3-6/h4-5H,2H2,1H3

InChI Key

SWDMDPXWKJUIIF-UHFFFAOYSA-N

Canonical SMILES

CC1C(O1)CC#N

Origin of Product

United States

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